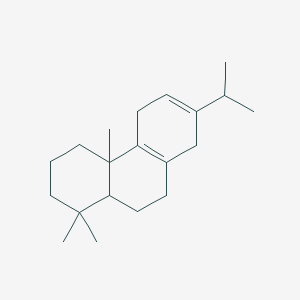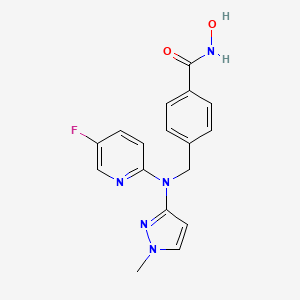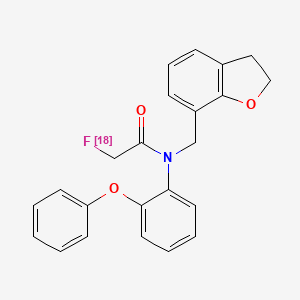
4b,8,8-Trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID27998201-Compound-24 involves several steps. The compound is synthesized through a series of reactions starting from basic organic molecules. The synthetic route typically includes cyclization, substitution, and reduction reactions under controlled conditions. Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
PMID27998201-Compound-24 undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
PMID27998201-Compound-24 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the inhibition of proteases.
Biology: The compound is utilized in research on cellular processes involving Cathepsin B.
Medicine: It is being investigated for its therapeutic potential in treating various cancers, including glioma and meningioma.
Mechanism of Action
The mechanism of action of PMID27998201-Compound-24 involves its binding to Cathepsin B, inhibiting its protease activity. This inhibition disrupts the degradation of extracellular matrix proteins, which is crucial for tumor invasion and metastasis. The compound’s molecular targets include Cathepsin B and related pathways involved in protein turnover and cellular degradation .
Comparison with Similar Compounds
PMID27998201-Compound-24 is unique in its specific inhibition of Cathepsin B. Similar compounds include other Cathepsin inhibitors, such as:
PMID27998201-Compound-22: Indicated for Alzheimer disease.
PMID27998201-Compound-13: Used in research on hepatic fibrosis.
PMID27998201-Compound-24: Known for its improved pharmacokinetic profile compared to other inhibitors .
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
4b,8,8-trimethyl-2-propan-2-yl-1,4,5,6,7,8a,9,10-octahydrophenanthrene |
InChI |
InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,14,18H,6,8-13H2,1-5H3 |
InChI Key |
BGVUIJDZTQIJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)

![[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
![(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835080.png)
![4-[[(5-fluoropyridin-2-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]-N-hydroxybenzamide](/img/structure/B10835084.png)
![4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide](/img/structure/B10835086.png)
![(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835089.png)

![N-hydroxy-4-[[pyridin-2-yl(1,3,4-thiadiazol-2-yl)amino]methyl]benzamide](/img/structure/B10835099.png)
![7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10835110.png)
![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)

![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
